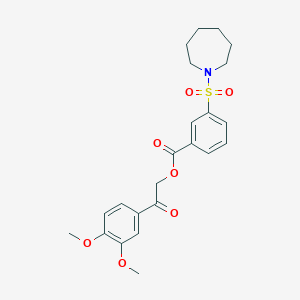
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-azepanylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-azepanylsulfonyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DASB and is a potent serotonin transporter ligand. The purpose of
Mechanism of Action
DASB binds specifically to the SERT protein with high affinity and selectivity. It acts as an inhibitor of SERT, preventing the reuptake of serotonin into the presynaptic neuron and increasing its concentration in the synaptic cleft. This results in an increase in serotonin signaling and has been linked to the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects:
DASB has been shown to have a high affinity for SERT in the brain, with a binding affinity similar to that of other SSRIs. It has been used to investigate the distribution and density of SERT in various brain regions and to study the effects of pharmacological agents on SERT function. DASB has also been used to investigate the role of SERT in various psychiatric disorders and to develop new treatments for these disorders.
Advantages and Limitations for Lab Experiments
DASB has several advantages as a radioligand for studying SERT. It has a high affinity for SERT, is selective, and has a long half-life, making it suitable for in vivo imaging studies. However, there are also limitations to its use. DASB is a radioligand, which means that it emits radiation and must be handled with care. It also has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the use of DASB in scientific research. One area of interest is the development of new treatments for psychiatric disorders that target SERT. DASB can be used to identify new compounds that bind to SERT and have therapeutic potential. Another area of interest is the use of DASB in combination with other imaging techniques such as magnetic resonance imaging (MRI) to provide a more comprehensive understanding of the role of SERT in the brain. Additionally, DASB can be used to investigate the effects of environmental factors such as stress on SERT function and to develop new treatments for stress-related disorders.
Synthesis Methods
The synthesis of DASB involves the reaction of 3-(1-azepanylsulfonyl)benzoic acid with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.
Scientific Research Applications
DASB has been extensively used in scientific research as a radioligand to study the serotonin transporter (SERT). SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. DASB has been used to study the distribution and density of SERT in the brain and to investigate the role of SERT in these disorders.
Properties
Molecular Formula |
C23H27NO7S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 3-(azepan-1-ylsulfonyl)benzoate |
InChI |
InChI=1S/C23H27NO7S/c1-29-21-11-10-17(15-22(21)30-2)20(25)16-31-23(26)18-8-7-9-19(14-18)32(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,3-6,12-13,16H2,1-2H3 |
InChI Key |
IYGMKXRHYZRSQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
![Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)




![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)


![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)

![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
